

2,3-Dimethylheptane environmental fate and transport

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Compound of Interest

Compound Name: 2,3-Dimethylheptane

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An In-depth Technical Guide to the Environmental Fate and Transport of **2,3-Dimethylheptane**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dimethylheptane (C₉H₂₀) is a branched-chain alkane and an isomer of nonane.^[1] As a component of various fuel mixtures and industrial chemicals, understanding its behavior in the environment is crucial for accurate exposure and risk assessment. This technical guide provides a comprehensive overview of the environmental fate and transport of **2,3-dimethylheptane**, synthesizing key physicochemical data, outlining its movement and degradation in various environmental compartments, and detailing relevant experimental methodologies.

Physicochemical Properties

The environmental behavior of a chemical is largely dictated by its physical and chemical properties. These parameters influence its partitioning between air, water, soil, and biota. The key properties for **2,3-dimethylheptane** are summarized below.

Table 1: Identification and Physical-Chemical Properties of **2,3-Dimethylheptane**

Property	Value	Source
Chemical Identity		
IUPAC Name	2,3-Dimethylheptane	[2]
CAS Number	3074-71-3	[1]
Molecular Formula	C ₉ H ₂₀	[1][2]
Molecular Weight	128.25 g/mol	[1][2]
Physical Properties		
Physical State	Liquid at standard conditions	[2]
Density	0.726 g/mL at 25°C	
Boiling Point	140 - 140.8°C at 760 mmHg	[1]
Vapor Pressure	7.5 - 7.54 mmHg at 25°C	[1]
Flash Point	60.1°C (closed cup)	[1]
Refractive Index	n ₂₀ /D 1.409	
Environmental Partitioning		
Water Solubility	251.2 µg/L (temperature not stated)	
Henry's Law Constant (Calculated)	1.9×10 ⁻⁴ to 2.4×10 ⁻³ M/atm	[3]
log K _{ow} (Octanol-Water Partition Coefficient)	4.5 (Estimated)	[2]

Environmental Fate and Transport

The fate of **2,3-dimethylheptane** in the environment is governed by a combination of transport and transformation processes. Its high volatility and low water solubility are key drivers of its environmental distribution.

Transport Processes

Volatilization: With a significant vapor pressure (7.5 mmHg at 25°C) and a high Henry's Law constant, **2,3-dimethylheptane** is expected to volatilize rapidly from water and moist soil surfaces into the atmosphere.[1][3] This is a primary transport pathway.[4] In the atmosphere, it will exist predominantly in the vapor phase. The rate of volatilization from soil is influenced by factors such as soil moisture content, temperature, and air flow.[5] As soil dries, volatilization rates are significantly reduced.[5]

Adsorption and Mobility in Soil: The octanol-water partition coefficient (K_{ow}) is a key indicator of a chemical's tendency to adsorb to soil and sediment. The estimated log K_{ow} for **2,3-dimethylheptane** is 4.5, indicating a high affinity for partitioning into organic matter.[2] This suggests that **2,3-dimethylheptane** will have a strong tendency to adsorb to the organic fraction of soil and sediment.[4] Consequently, its mobility in the subsurface is expected to be low, and leaching into groundwater is unlikely to be a significant transport mechanism, particularly in soils with higher organic carbon content.[4]

Transformation Processes

Biodegradation: Biodegradation is expected to be the most significant degradation pathway for **2,3-dimethylheptane** in soil and water.[4] While specific studies on **2,3-dimethylheptane** are limited, microorganisms, particularly bacteria and fungi, are known to degrade alkanes.[6][7] The degradation of branched alkanes like **2,3-dimethylheptane** is generally initiated by monooxygenase enzymes, which introduce an oxygen atom, typically leading to the formation of an alcohol. This initial step increases the water solubility of the compound and facilitates further metabolism through pathways like beta-oxidation. The presence of methyl branching can sometimes slow the rate of degradation compared to straight-chain alkanes.

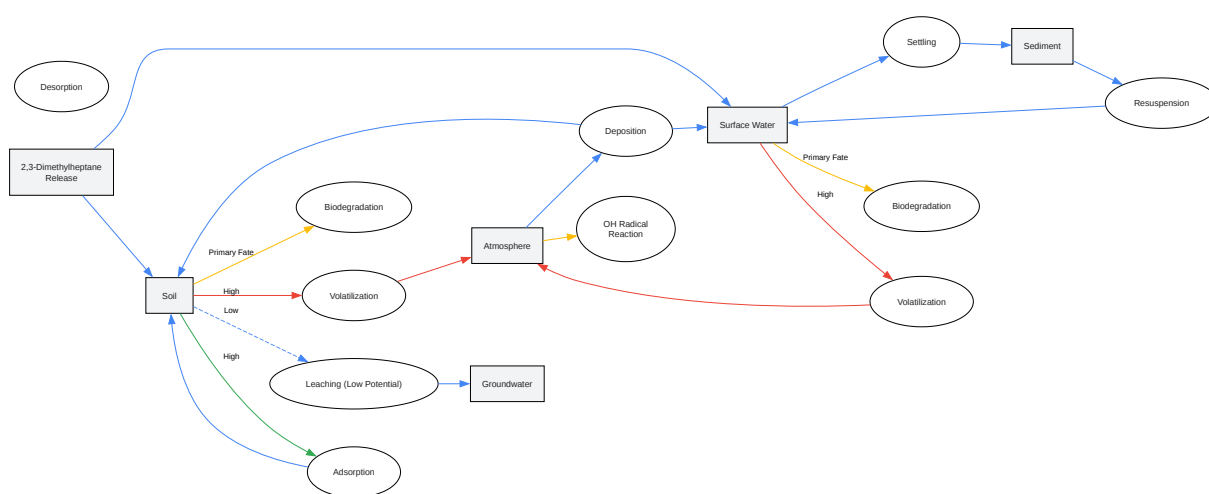
Abiotic Degradation:

- **Hydrolysis:** As an alkane, **2,3-dimethylheptane** lacks functional groups that are susceptible to hydrolysis. Therefore, hydrolysis is not an expected environmental degradation pathway. [8]
- **Atmospheric Photolysis:** In the atmosphere, **2,3-dimethylheptane** is expected to react with photochemically produced hydroxyl radicals ($\bullet OH$). This is the primary abiotic degradation process in the air. The rate of this reaction determines its atmospheric lifetime. While a specific half-life is not available, it is expected to be on the order of days. Direct photolysis is

not anticipated as alkanes do not absorb UV light in the environmentally relevant spectrum (>290 nm).[8]

Summary of Environmental Pathways

The following diagram illustrates the principal fate and transport mechanisms for **2,3-dimethylheptane** released into the environment.



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Caption: Environmental fate and transport pathways for **2,3-dimethylheptane**.

Key Experimental Protocols

Standardized test guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA), are used to determine the physicochemical and environmental fate properties of chemicals. While specific reports for **2,3-dimethylheptane** are not detailed in the public literature, the following protocols represent the standard methodologies that would be employed.

Table 2: Standard Experimental Protocols for Environmental Fate Assessment

Parameter	Standard Guideline	Brief Methodology
Water Solubility	OECD 105 (Water Solubility)	Flask Method: A surplus of the test substance is agitated in purified water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method (e.g., gas chromatography). This provides the saturation mass concentration.
Vapor Pressure	OECD 104 (Vapour Pressure)	Dynamic Method: The test substance is heated in a system under vacuum, and the temperature at which boiling occurs at different applied pressures is recorded. Alternatively, an Effusion Method can be used where the rate of mass loss due to escape through a small orifice into a vacuum is measured.
Adsorption/Desorption (Koc)	OECD 106 (Adsorption – Desorption Using a Batch Equilibrium Method)	Batch Equilibrium: A known mass of soil is equilibrated with a solution of the test substance of known concentration. The system is agitated for a defined period to reach equilibrium. The concentration of the substance remaining in the solution is measured, and the amount adsorbed to the soil is calculated by difference. The adsorption coefficient (Kd) is determined, which can be

normalized to the organic carbon content of the soil to yield Koc.

Ready Biodegradability

OECD 301 (Ready Biodegradability)

CO₂ Evolution Test (OECD 301B): The test substance is incubated in a mineral medium with a microbial inoculum (e.g., from activated sludge). The degradation of the substance is followed by measuring the amount of CO₂ produced over a 28-day period. The percentage of theoretical CO₂ production is calculated to determine if the substance is "readily biodegradable."

Simulation Biodegradation

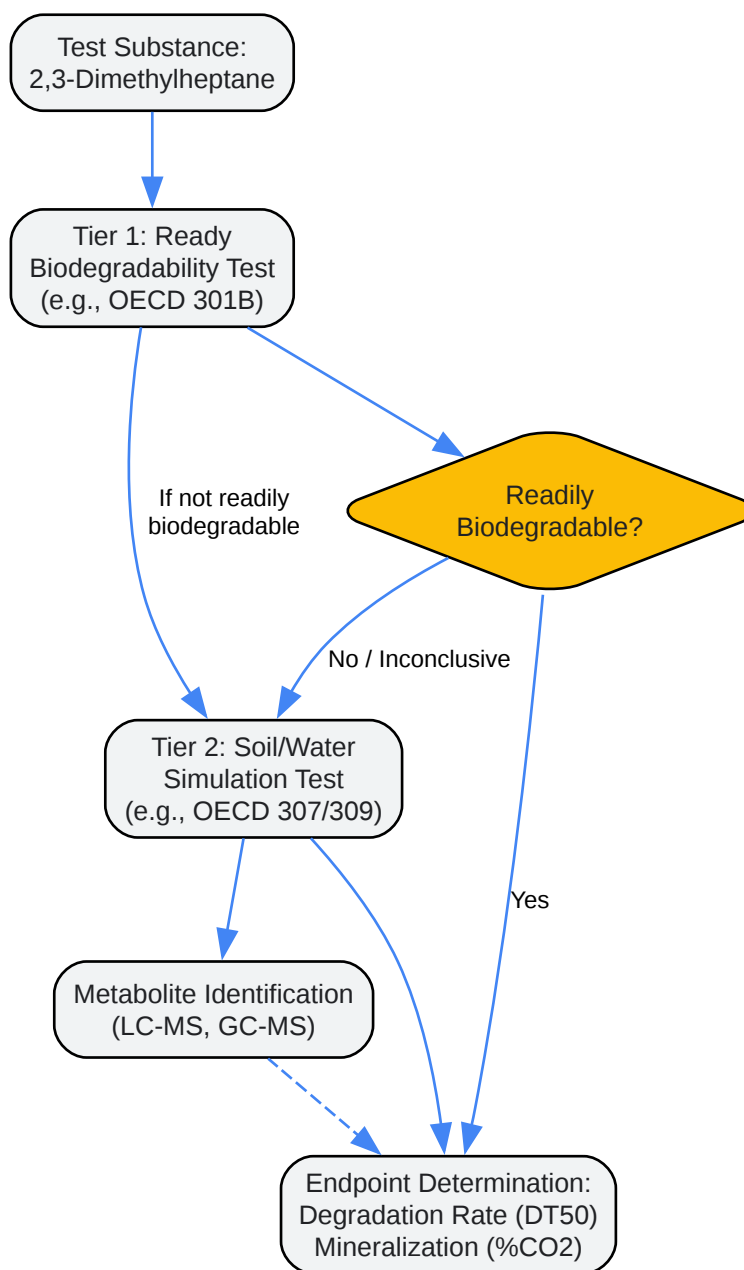
OECD 307 (Aerobic and Anaerobic Transformation in Soil)

Aerobic Soil Test: The radiolabeled test substance is applied to samples of fresh soil. The soil is incubated in the dark under controlled aerobic conditions (temperature, moisture). At various intervals, soil samples are extracted and analyzed for the parent compound and transformation products using techniques like HPLC with radio-detection and LC-MS to determine the rate of degradation (DT₅₀).

Experimental Workflow for Biodegradation Assessment

The workflow for assessing the biodegradation potential of a compound like **2,3-dimethylheptane** typically follows a tiered approach, from screening tests to more complex

simulation studies.



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